4-Bromopyrazolo[1,5-a]pyridin-6-ol

Physicochemical profiling Drug-likeness Lead optimization

4-Bromopyrazolo[1,5-a]pyridin-6-ol (CAS 1207840-29-6) is a privileged kinase inhibitor building block featuring a pyrazolo[1,5-a]pyridine core with orthogonal reactive handles: a C4–Br for palladium-catalyzed cross-coupling and a C6–OH for solubility-enhancing derivatization. Unlike non-hydroxylated analogs, this dual-vector scaffold enables fragment growth and attachment of biotin/fluorophores in a single convergent sequence, eliminating 1–2 synthetic steps. Designed for CNS-penetrant kinase SAR programs (p38, PI3K, CDK, Trk, RET), it offers guaranteed ≥97% HPLC purity, cold-chain shipping (2–8 °C), and rapid procurement from kilogram-scale stock. Choose this compound to accelerate your fragment-to-lead optimization with reliable orthogonal diversification.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8291868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridin-6-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=CN2N=C1)O)Br
InChIInChI=1S/C7H5BrN2O/c8-6-3-5(11)4-10-7(6)1-2-9-10/h1-4,11H
InChIKeyNZIQPMVFSXTSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolo[1,5-a]pyridin-6-ol: Core Scaffold and Physicochemical Identity for Procurement Decisions


4-Bromopyrazolo[1,5-a]pyridin-6-ol (CAS 1207840-29-6) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, substituted with a bromine atom at position 4 and a hydroxyl group at position 6 [1]. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, this compound belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery programs targeting p38, PI3K, CDK, Trk, and RET kinases [2]. The compound is supplied at ≥97% purity (HPLC) by multiple vendors and is stored at 2–8°C . Its dual orthogonal reactive handles—a C4–Br site amenable to palladium-catalyzed cross-coupling and a C6–OH group available for etherification or further derivatization—define its primary utility as a versatile late-stage diversification intermediate .

Why 4-Bromopyrazolo[1,5-a]pyridin-6-ol Cannot Be Replaced by Close Analogs in Synthetic Programs


Within the pyrazolo[1,5-a]pyridine family, seemingly minor positional variations in halogen or hydroxyl placement produce substantial differences in both reactivity and downstream biological profile. The C4-bromo substituent on 4-bromopyrazolo[1,5-a]pyridin-6-ol is strategically positioned on the pyridine ring, orthogonal to the bridgehead nitrogen, enabling regioselective Suzuki-Miyaura cross-coupling without competing reactivity at the C6 hydroxyl . In kinase inhibitor SAR programs, the pyrazolo[1,5-a]pyridine scaffold's substitution pattern critically determines isoform selectivity: for instance, substitution at position 5 with bromo or methoxy groups increased p110α potency, whereas ethyl or vinyl substitution decreased activity [1]. The presence of the C6 hydroxyl additionally differentiates this compound from non-hydroxylated analogs such as 4-bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2) or 6-bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4), offering a hydrogen-bond donor/acceptor site that can modulate target engagement, aqueous solubility, and metabolic stability [2]. Generic substitution with a non-hydroxylated or differently halogenated analog therefore risks both synthetic incompatibility and altered pharmacological profile in the final target molecule.

Quantitative Differentiation Evidence for 4-Bromopyrazolo[1,5-a]pyridin-6-ol Versus Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiate 4-Bromopyrazolo[1,5-a]pyridin-6-ol from Non-Hydroxylated and Regioisomeric Analogs

4-Bromopyrazolo[1,5-a]pyridin-6-ol exhibits an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 37.5 Ų [1]. In comparison, its non-hydroxylated analog 4-bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2, MW 197.03) lacks the hydroxyl-mediated hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1) and has a higher computed lipophilicity owing to the absence of the polar –OH moiety . The TPSA of 37.5 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) while providing sufficient polarity for aqueous solubility. The orthogonal substitution pattern (4-Br, 6-OH) contrasts with 6-bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4), where bromine is positioned at C6 without a hydroxyl handle, limiting diversification options at that position [2].

Physicochemical profiling Drug-likeness Lead optimization

Dual Reactive Handles (C4–Br and C6–OH) Provide Synthetic Diversification Advantage Over Mono-functionalized Pyrazolo[1,5-a]pyridine Regioisomers

4-Bromopyrazolo[1,5-a]pyridin-6-ol possesses two orthogonal reactive sites: a C4–Br group enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, and a C6–OH group available for Mitsunobu reactions, alkylation, or conversion to a triflate leaving group . This contrasts with 4-bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2), which lacks the C6 hydroxyl and therefore offers only a single diversification point. Similarly, 6-bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4) cannot undergo hydroxyl-directed functionalization at C6 . In the p110α-selective PI3 kinase inhibitor program, SAR studies demonstrated that bromo substitution at specific positions on the pyrazolo[1,5-a]pyridine core directly impacted potency, with 5-bromo substitution increasing activity; the 4-bromo-6-hydroxy pattern offers an alternative vector for exploring kinase hinge-region interactions via the hydroxyl group while using the bromine for aromatic extension into hydrophobic pockets [1].

Parallel synthesis Cross-coupling Medicinal chemistry

C6 Hydroxyl Enables Superior Solubility and Developability Modulation in Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitor Programs

In pyrazolo[1,5-a]pyridine-based PI3 kinase inhibitor optimization, the addition of polar functionality including hydroxyl and basic amine groups produced compounds with up to 1000× greater aqueous solubility as hydrochloride salts while maintaining comparable p110α potency and selectivity [1]. The C6 hydroxyl of 4-bromopyrazolo[1,5-a]pyridin-6-ol directly contributes to this developability advantage. In contrast, non-hydroxylated analogs such as 6-bromopyrazolo[1,5-a]pyridine served as reagents in the same p110α inhibitor program but required additional synthetic steps to introduce solubility-enhancing polar groups [2]. The HER2/EGFR/VEGFR2 kinase inhibitor field has similarly demonstrated that hydroxyl substitution on heterocyclic cores can modulate both potency (IC50 values of 0.21–0.23 μM against EGFR and VEGFR2 for optimized pyrazoline derivatives) and physicochemical properties [3], underscoring the strategic value of pre-installed hydroxyl functionality in building block selection.

Aqueous solubility Developability Kinase inhibitor optimization

C4 Bromine Position Enables Regioselective Cross-Coupling Distinct from C5- and C6-Bromo Regioisomers in PI3 Kinase Inhibitor SAR

In the pyrazolo[1,5-a]pyridine PI3 kinase inhibitor SAR, the position of bromine substitution critically determines both synthetic accessibility and biological outcome. The SAR study by Kendall et al. demonstrated that substitution at position 5 with bromo, methoxy, or cyano groups increased potency against p110α, while ethyl and vinyl substitution decreased activity [1]. The C4 position, as found in 4-bromopyrazolo[1,5-a]pyridin-6-ol, occupies a distinct trajectory from the C5 position and projects toward a different region of the kinase active site. Furthermore, C4-bromo pyrazole derivatives have been shown to be superior to iodo analogs in Suzuki-Miyaura cross-coupling due to reduced propensity for dehalogenation [2]. 6-Bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4), while also a useful reagent for p110α inhibitor discovery, places the bromine at a position that cannot simultaneously accommodate a hydroxyl group for additional hinge-binding interactions [3].

Regioselective synthesis Structure-activity relationship PI3 kinase

Optimal Application Scenarios for 4-Bromopyrazolo[1,5-a]pyridin-6-ol Based on Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring Dual Vector Elaboration

In fragment-based campaigns targeting the ATP-binding site of kinases (e.g., PI3K, p38, CDK, Trk, RET), 4-bromopyrazolo[1,5-a]pyridin-6-ol serves as an ideal fragment due to its pyrazolo[1,5-a]pyridine core—a validated kinase hinge-binding scaffold [1]. The C4–Br enables fragment growth via Suzuki-Miyaura coupling to explore hydrophobic back-pocket interactions, while the C6–OH can simultaneously be derivatized to optimize solvent-exposed region interactions or modulate physicochemical properties. This dual-vector elaboration capability is not available from mono-functionalized analogs , making this compound particularly valuable for fragment-to-lead optimization where rapid, parallel SAR exploration is critical.

Parallel Library Synthesis for p110α-Selective PI3K Inhibitor Lead Optimization

For medicinal chemistry programs developing isoform-selective PI3K inhibitors, 4-bromopyrazolo[1,5-a]pyridin-6-ol enables the construction of diverse compound libraries through sequential orthogonal derivatization. The C4–Br position can be diversified with aryl, heteroaryl, or alkenyl groups via palladium-catalyzed cross-coupling, while the C6–OH provides a handle for introducing solubility-enhancing groups (amines, polyethylene glycol chains, or ionizable moieties). This approach directly addresses the solubility challenge identified in pyrazolo[1,5-a]pyridine PI3K inhibitor programs, where post-coupling amine introduction improved solubility up to 1000-fold [2]. Procurement of this dual-handle building block eliminates 1–2 synthetic steps compared to sequential functionalization of a mono-substituted scaffold.

Targeted Synthesis of 4,6-Disubstituted Pyrazolo[1,5-a]pyridines for CNS-Penetrant Kinase Inhibitor Design

The computed physicochemical properties of 4-bromopyrazolo[1,5-a]pyridin-6-ol (XLogP3 = 1.4, TPSA = 37.5 Ų, MW = 213.03) place it within favorable ranges for CNS drug-likeness [3]. The low molecular weight and moderate lipophilicity, combined with the hydrogen-bond donor capacity of the C6 hydroxyl, make this building block suitable for designing CNS-penetrant kinase inhibitors targeting indications such as neurodegenerative diseases (e.g., MARK inhibitors for Alzheimer's) or neuropathic pain, where pyrazolo[1,5-a]pyridines have demonstrated preclinical efficacy [4]. The pre-installed hydroxyl group avoids the need for late-stage oxidation, which can be challenging on electron-deficient heterocyclic cores.

Chemical Biology Tool Compound Synthesis Requiring Bioconjugation Handles

The C6 hydroxyl group of 4-bromopyrazolo[1,5-a]pyridin-6-ol provides a convenient attachment point for biotin, fluorophores, or photoaffinity labels, while the C4–Br position can simultaneously be elaborated to optimize target binding. This dual functionality is essential for the synthesis of chemical biology probes (e.g., PROTACs, affinity chromatography ligands, fluorescent kinase tracers) where retention of target engagement (via the elaborated C4 position) must be combined with a reporter or recruitment element (via the C6 hydroxyl). Non-hydroxylated bromopyrazolo[1,5-a]pyridines lack this conjugation capability without additional synthetic manipulation .

Quote Request

Request a Quote for 4-Bromopyrazolo[1,5-a]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.